Divalproex (sodium salt)
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for divalproex sodium is sodium 2-propylpentanoic acid 2-propylpentanoate . This nomenclature reflects its dual-component structure, comprising one molecule of sodium valproate (the deprotonated form) and one molecule of valproic acid (the protonated form) in a 1:1 molar ratio.
The structural formula is represented in two complementary formats:
- SMILES notation :
[Na+].CCCC(CCC)C(O)=O.CCCC(CCC)C([O-])=O, which delineates the sodium cation, unionized valproic acid (C(O)=O), and deprotonated valproate (C([O-])=O). - InChIKey :
MSRILKIQRXUYCT-UHFFFAOYSA-M, providing a standardized identifier for computational chemistry applications.
A comparative analysis of molecular representations reveals that the formula may be expressed as:
| Representation Type | Formula | Source |
|---|---|---|
| Combined Complex | C₁₆H₃₁NaO₄ | |
| Component-Based | 2C₈H₁₅O₂·Na·H |
The component-based formula explicitly acknowledges the hybrid nature of the complex, where two valproate moieties interact with sodium and a proton.
Coordination Complex Characterization: Sodium Valproate-Valproic Acid Equilibria
Divalproex sodium exists as a stable coordination complex in solid-state form, but dissociates into its constituent ions in aqueous solutions. The equilibrium can be summarized as:
$$ \text{Divalproex sodium} \rightleftharpoons \text{Na}^+ + \text{Valproate}^- + \text{Valproic acid} $$
Key features of this equilibrium include:
- pH-Dependent Behavior : In acidic environments (pH < 4.8), valproic acid predominates due to protonation of the carboxylate group, while alkaline conditions favor the ionized valproate form.
- Solubility Dynamics : The complex exhibits aqueous solubility exceeding 100 g/L, facilitated by the sodium ion's solvation and the amphiphilic nature of valproate/valproic acid.
Structural studies confirm that the sodium ion bridges the two valproate molecules through ionic interactions with carboxylate groups, while hydrophobic interactions between the branched alkyl chains stabilize the complex.
Molecular Weight, Empirical Formula, and CAS Registry Analysis
The molecular weight of divalproex sodium is 310.41 g/mol , calculated precisely from its empirical formula C₁₆H₃₁NaO₄. This value aligns with theoretical predictions based on isotopic abundances of constituent atoms.
The CAS Registry Number 76584-70-8 uniquely identifies this compound in chemical databases. A breakdown of its compositional elements reveals:
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (C₁₆) | 192.21 g/mol (61.9%) |
| Hydrogen (H₃₁) | 31.25 g/mol (10.1%) |
| Sodium (Na) | 22.99 g/mol (7.4%) |
| Oxygen (O₄) | 64.00 g/mol (20.6%) |
This composition underscores the compound's organic nature, with sodium constituting less than 8% of the total mass. The empirical formula C₁₆H₃₁NaO₄ satisfies valency requirements for both the sodium cation and carboxylate anions, ensuring charge neutrality in the crystalline structure.
Properties
Molecular Formula |
C16H33NaO4 |
|---|---|
Molecular Weight |
312.42 g/mol |
IUPAC Name |
sodium;hydride;2-propylpentanoic acid |
InChI |
InChI=1S/2C8H16O2.Na.H/c2*1-3-5-7(6-4-2)8(9)10;;/h2*7H,3-6H2,1-2H3,(H,9,10);;/q;;+1;-1 |
InChI Key |
YNZKRJUSSMDRMI-UHFFFAOYSA-N |
Canonical SMILES |
[H-].CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Solvent Selection
The direct method involves neutralizing valproic acid with sodium hydroxide in a polar aprotic solvent, typically acetone or acetonitrile , followed by low-temperature crystallization. Valproic acid () reacts stoichiometrically with sodium hydroxide () to form sodium valproate, which complexes with excess valproic acid to yield divalproex sodium ().
Critical parameters :
Table 1: Reaction Conditions for Single-Step Synthesis
| Parameter | Range | Optimal Value |
|---|---|---|
| Solvent | Acetone/acetonitrile | Acetone |
| NaOH equivalence | 1.0–1.2 molar | 1.05 molar |
| Crystallization time | 12–24 hours | 18 hours |
| Yield | 85–92% | 89% |
This method’s simplicity and high yield make it industrially favorable, but residual solvent management requires stringent post-crystallization washing with cold acetone.
Multi-Step Synthesis from Alkyl Cyanacetate Precursors
Condensation and Saponification
The multi-step approach begins with alkyl cyanacetate (e.g., ethyl cyanacetate), which undergoes alkylation with n-propyl bromide in the presence of sodium metal in alcoholic solvents. This forms alkyl-di-n-propyl cyanacetate , which is subsequently saponified using aqueous sodium hydroxide and a PTC (e.g., tetrabutylammonium hydrogen sulfate) at 60°C–100°C to yield di-n-propyl cyanacetic acid.
Key advantages :
Decarboxylation and Acid Hydrolysis
Di-n-propyl cyanacetic acid undergoes decarboxylation in the presence of sulfuric acid and acetic acid at 110°C–130°C, producing valproic acid via a one-pot reaction. This step eliminates the need to isolate intermediates like di-n-propyl acetonitrile, streamlining the process.
Table 2: Decarboxylation Reaction Parameters
| Parameter | Range | Optimal Value |
|---|---|---|
| Acid system | 3:1 ratio | |
| Temperature | 110°C–130°C | 120°C |
| Reaction time | 4–6 hours | 5 hours |
| Valproic acid purity | 95–98% | 97% |
Formation of Divalproex Sodium
Crude valproic acid is reacted with sodium hydroxide in acetone at 50°C–85°C, forming divalproex sodium. The product is purified via crystallization in acetonitrile, achieving ICH-compliant purity (>99.5%).
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
Environmental and Economic Considerations
Table 3: Economic and Environmental Metrics
| Metric | Single-Step Method | Multi-Step Method |
|---|---|---|
| Raw material cost | $12/kg | $8/kg |
| Energy consumption | 150 kWh/kg | 280 kWh/kg |
| Solvent recovery rate | 92% | 85% |
Industrial Case Studies and Process Optimization
Crystallization Kinetics
Crystallization temperature profoundly affects particle size distribution. Trials show that maintaining the mixture at −10°C produces uniform crystals (D90 < 50 µm), enhancing dissolution rates in formulation.
PTC Selection and Reaction Yield
Replacing traditional cetyltrimethylammonium bromide (CTAB) with tetrabutylammonium hydrogen sulfate (TBAHS) in the multi-step method increases valproic acid yield by 14% due to improved interfacial reactivity.
Regulatory Compliance and Quality Control
Chemical Reactions Analysis
Types of Reactions
Divalproex sodium undergoes various chemical reactions, including:
Oxidation: Divalproex sodium can be oxidized to form valeric acid derivatives.
Reduction: Reduction reactions can convert divalproex sodium back to its constituent components, sodium valproate, and valproic acid.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of different esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions
Major Products Formed
Oxidation: Valeric acid and its derivatives.
Reduction: Sodium valproate and valproic acid.
Substitution: Various esters and amides depending on the substituents used
Scientific Research Applications
Antiepileptic Use
Divalproex sodium is widely recognized for its effectiveness in treating various seizure disorders. It is indicated for:
- Simple and Complex Absence Seizures : Effective as both a monotherapy and adjunctive therapy.
- Generalized Seizures : Useful for primary generalized seizures with tonic-clonic manifestations.
- Partial Seizures : Indicated for patients with multiple seizure types, including absence seizures.
Table 1: Efficacy in Epilepsy Treatment
| Seizure Type | Monotherapy | Adjunctive Therapy | Notes |
|---|---|---|---|
| Simple Absence | Yes | Yes | Effective in brief loss of consciousness. |
| Complex Absence | Yes | Yes | Includes other clinical signs. |
| Tonic-Clonic | Yes | Yes | Commonly used in generalized seizures. |
| Myoclonic Seizures | Yes | Yes | Effective for myoclonic epilepsy syndromes. |
Bipolar Disorder Management
Divalproex sodium serves as a mood stabilizer in the treatment of bipolar disorder, particularly during acute manic or mixed episodes. It is often compared with lithium, with some studies suggesting that it may have a higher risk of adverse effects but can be beneficial in specific patient populations.
Case Study Example : A retrospective cohort study indicated that while divalproex is effective for managing manic episodes, patients on lithium exhibited lower rates of suicide attempts compared to those treated with divalproex sodium . The American Psychiatric Association recommends initiating treatment with either lithium or divalproex sodium combined with atypical antipsychotics for severe episodes .
Migraine Prophylaxis
Divalproex sodium is also indicated for the prevention of migraine headaches. Clinical trials have demonstrated its efficacy in reducing the frequency and severity of migraine attacks.
Table 2: Migraine Prevention Outcomes
| Study Type | Treatment Group | Baseline Migraine Frequency | Reduction After Treatment |
|---|---|---|---|
| Double-Blind Placebo-Controlled Trial | Divalproex Sodium | 4.4 attacks/month | Reduction by 1.2 attacks |
| Double-Blind Placebo-Controlled Trial | Placebo | 4.2 attacks/month | Reduction by 0.6 attacks |
Treatment of Agitation in Dementia
A randomized placebo-controlled study assessed the use of divalproex sodium for treating agitation associated with dementia. Results showed that 68% of patients receiving divalproex exhibited reduced agitation compared to 52% on placebo, indicating potential efficacy in this area .
Neuropathic Pain Management
Emerging research suggests that divalproex sodium may be beneficial for neuropathic pain management, particularly in conditions like diabetic neuropathy and post-herpetic neuralgia. However, further studies are necessary to establish consistent efficacy across different pain syndromes.
Table 3: Neuropathic Pain Studies Overview
| Condition | Study Participants (Active vs Placebo) | Significant Pain Relief Observed |
|---|---|---|
| Diabetic Neuropathy | 42 vs 42 | Yes |
| Post-Herpetic Neuralgia | 23 vs 22 | Yes |
Mechanism of Action
Divalproex sodium exerts its effects primarily through the modulation of neurotransmitter systems in the brain. It increases the availability of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by inhibiting GABA transaminase. This leads to enhanced GABAergic activity, which helps to stabilize neuronal activity and prevent seizures. Additionally, divalproex sodium affects sodium and calcium channels, further contributing to its anticonvulsant and mood-stabilizing effects .
Comparison with Similar Compounds
Valproic Acid and Sodium Valproate
- Chemical Relationship : Divalproex sodium is a prodrug that dissociates into valproic acid and sodium valproate. All three forms (valproic acid, sodium valproate, divalproex sodium) convert to valproate ions in vivo .
- Divalproex sodium exhibits delayed absorption and more stable plasma levels compared to valproic acid .
- Formulation Advantages : The extended-release divalproex sodium formulation reduces peak-trough fluctuations, minimizing side effects like gastrointestinal distress .
Table 1: Key Differences Among Valproate Forms
| Parameter | Valproic Acid | Sodium Valproate | Divalproex Sodium |
|---|---|---|---|
| Bioavailability | ~100% | ~100% | Equivalent to valproic acid |
| Formulation | Liquid/capsule | Injectable | Tablet (IR/ER) |
| Dosing Frequency | 2–3 times daily | 1–2 times daily | Once daily (ER) |
| Common Side Effects | GI distress | Infusion reactions | Lower GI distress (ER) |
| Cost | Lower | Moderate | Higher |
Lithium
- Efficacy in Bipolar Disorder : In a randomized trial, risperidone showed superior response rates (68.5%) compared to lithium (35.6%) and divalproex sodium (24%) in acute mania. However, divalproex sodium demonstrated 75% efficacy in refractory bipolar cases, outperforming lithium (84% vs. lithium failure) .
- Side Effect Profile : Lithium caused more dry mouth (38% vs. 16%) and excessive thirst (40% vs. 5%) than divalproex sodium. Conversely, divalproex sodium was associated with morning drowsiness (25% vs. 8% for lithium) .
Table 2: Divalproex Sodium vs. Lithium
Carbamazepine
Atypical Antipsychotics (e.g., Risperidone)
- Efficacy : Risperidone showed higher CGI-BP response rates (OR = 5.0 vs. lithium; OR = 8.3 vs. divalproex sodium) but is less studied in maintenance therapy .
- Tolerability : Antipsychotics carry metabolic risks (weight gain, dyslipidemia), whereas divalproex sodium’s primary risks are hepatotoxicity and thrombocytopenia .
Other Anticonvulsants (e.g., Lamotrigine)
- Bipolar Depression : Lamotrigine is preferred for depressive phases, while divalproex sodium is stronger in manic/mixed episodes .
Special Populations and Risks
- Elderly Patients : Divalproex sodium use in Alzheimer’s disease was linked to accelerated brain atrophy (−10.9% hippocampal volume vs. −5.6% placebo) and cognitive decline (MMSE −3.9 vs. −2.0) over 12 months .
- Drug Interactions : Concomitant use with sodium oxybate (XYWAV®/XYREM®) requires a 20% dose reduction due to increased exposure .
Q & A
Q. How can researchers mitigate hepatotoxicity risks in animal models during chronic divalproex sodium exposure?
- Methodological Answer : Monitor serum ammonia and liver enzymes (ALT/AST) biweekly. Use dose-escalation protocols with histopathological endpoints. Compare outcomes to valproic acid controls, noting that divalproex’s enteric coating reduces gastric irritation but not metabolic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
